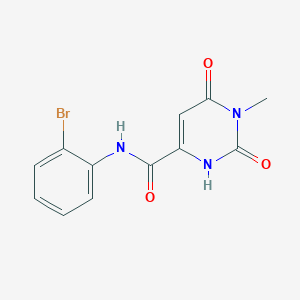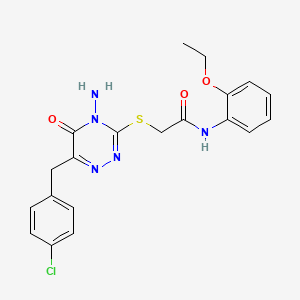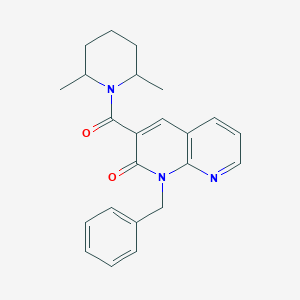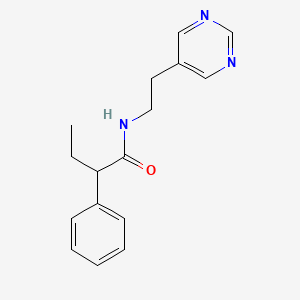
N-(2-bromophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(2-bromophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide” is a complex organic molecule that contains several functional groups. It has a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and an amide group, which is a carbonyl group (a carbon double-bonded to an oxygen) adjacent to a nitrogen .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine ring and the amide group would likely have a significant impact on the structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could make it more soluble in polar solvents .Scientific Research Applications
Chemical Modification and Biological Properties
- Chemical Modification for Analgesic Properties : A related compound, N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides, has been chemically modified to optimize biological properties. Specifically, the displacement of the methyl group in the pyrido[1,2-a]pyrimidine nucleus was investigated for enhancing analgesic properties. This research indicates the potential for similar modifications in N-(2-bromophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide (Ukrainets et al., 2015).
Synthesis and Structural Analysis
- Synthesis and Structural Insights : The compound 5-(4-bromophenyl)-4, 6-dichloropyrimidine, closely related to the target molecule, is a crucial intermediate in synthesizing various pyrimidine compounds. The structure and synthesis method of similar compounds provide insights into the potential synthesis routes and structural characteristics of N-(2-bromophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide (Hou et al., 2016).
Crystal Structure Determination
- Crystal Structure Determination : The crystal structure of N-hydroxy-5-bromophenyl-2-carboxamidine, a structurally related compound, has been determined, providing a foundation for understanding the crystalline properties of similar compounds like N-(2-bromophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide (Chi Hong-xun, 2011).
Enzyme Inhibition Studies
- Enzyme Inhibition Studies : Research on isoxazol derivatives, including N-(4-trifluoromethylphenyl)-5-methylisoxazol-4-carboxamide and its metabolites, provides insights into the inhibition of enzymes like dihydroorotate dehydrogenase, crucial in pyrimidine synthesis. This indicates potential applications of N-(2-bromophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide in studying enzyme inhibition (Knecht & Löffler, 1998).
Synthesis and Antitubercular Activity
- Synthesis and Antitubercular Activity : A series of 1-R-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids pyrimidin-2-ylamides were synthesized for microbiological investigation, indicating the potential for similar research on N-(2-bromophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide (Ukrainets et al., 2009).
Chemical Reaction Dynamics
- Chemical Reaction Dynamics : Studies on N-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine and its reaction with benzaldehyde offer insights into the chemical reaction dynamics of similar pyrimidine derivatives (Sachdeva et al., 2008).
Antiviral Activity
- Antiviral Activity Studies : Research on 2,4-Diamino-6-hydroxypyrimidines substituted in position 5 demonstrates significant antiretroviral activity, suggesting similar potentials for N-(2-bromophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide (Hocková et al., 2003).
Novel Synthesis Methods
- Novel Synthesis Methods : The one-pot synthesis of novel pyrazolo[1,5-a]pyrimidines, including 5-(2-bromophenyl) derivatives, provides valuable methods for synthesizing similar compounds like N-(2-bromophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide (Morabia & Naliapara, 2014).
Mechanism of Action
Target of Action
It’s known that similar compounds have been used in palladium-catalyzed heck/suzuki cascade reactions . These reactions are widely applied in carbon–carbon bond forming processes .
Mode of Action
The compound is likely to interact with its targets through a process known as transmetalation, a key step in the Heck/Suzuki cascade reaction . In this process, an aryl-palladium complex is formed, which then undergoes a series of transformations leading to the formation of new carbon-carbon bonds .
Biochemical Pathways
The heck/suzuki cascade reaction, in which this compound may play a role, is a crucial pathway in organic synthesis, leading to the formation of biologically active compounds .
Result of Action
The result of the compound’s action would be the formation of new carbon-carbon bonds via the Heck/Suzuki cascade reaction . This can lead to the synthesis of a wide array of organic compounds, potentially including pharmaceuticals and other biologically active molecules .
Action Environment
The environment can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the rate and outcome of the Heck/Suzuki cascade reaction . .
Future Directions
properties
IUPAC Name |
N-(2-bromophenyl)-3-methyl-2,4-dioxo-1H-pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3O3/c1-16-10(17)6-9(15-12(16)19)11(18)14-8-5-3-2-4-7(8)13/h2-6H,1H3,(H,14,18)(H,15,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYPQBTZTJNTAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)C(=O)NC2=CC=CC=C2Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(4-hydroxyphenyl)-6,6-dimethyl-2-(m-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2369752.png)
![N-(benzo[d]thiazol-2-yl)-1,5-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2369755.png)
![2-amino-1-(furan-2-ylmethyl)-N-(2-methylpropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B2369756.png)
![N-[[4-(4-bromophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2369758.png)


![N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-3,5-dimethylaniline](/img/structure/B2369762.png)

![N-cyclohexyl-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2369765.png)
![3-[[1-(1-Phenylethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2369767.png)

![1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2369771.png)
![7-[1-(2,4-Dichlorophenoxy)ethyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2369773.png)
![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2369775.png)